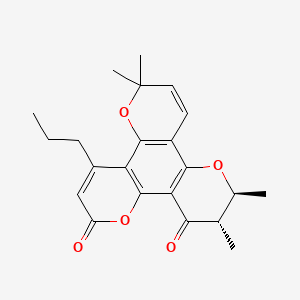

(-)-12-Oxocalanolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

183904-54-3 |

|---|---|

Molecular Formula |

C22H24O5 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m0/s1 |

InChI Key |

HQVBDUZROQMWRN-RYUDHWBXSA-N |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

(-)-12-Oxocalanolide B: A Technical Overview of its Discovery, Origin, and Anti-HIV Activity

Introduction

(-)-12-Oxocalanolide B belongs to the calanolide class of compounds, a group of dipyranocoumarins that have garnered significant interest in the field of drug development due to their potent anti-HIV activity. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological evaluation of this compound and its closely related analogs. The information presented is intended for researchers, scientists, and professionals in drug development.

Discovery and Origin

The journey to the discovery of 12-oxocalanolides began with the broader exploration of natural products for antiviral agents. In 1992, a bioassay-guided fractionation of an extract from the tropical rainforest tree Calophyllum lanigerum led to the isolation of a series of novel coumarin compounds, including the notable (+)-Calanolide A and (-)-Calanolide B.[1] These compounds were identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.[1]

While not one of the initially reported eight new coumarins, the potential for derivatives at the C-12 position was quickly recognized. Subsequent research into the structure-activity relationships of calanolides revealed that modifications at this position, specifically the oxidation of the hydroxyl group to a ketone, could retain and in some cases enhance anti-HIV activity. Synthetic intermediates in which the 12-hydroxyl group was in the ketone oxidation state exhibited significant anti-HIV activity, with EC50 values only 5-fold less potent than that of calanolide A for both the 10,11-cis and -trans series.[2][3] This finding was crucial as it demonstrated that a 12-hydroxyl group was not an absolute requirement for antiviral efficacy.[2]

Further investigations into synthetic analogs led to the development and evaluation of racemic 11-demethyl-12-oxo calanolide A, which showed comparable inhibitory activity to (+)-Calanolide A and a better therapeutic index.[4][5] While a dedicated study on the specific isolation of this compound from a natural source is not prominent in the literature, its existence as a derivative of the naturally occurring (-)-Calanolide B is inferred from the extensive research on calanolide analogs. The primary natural source for the parent calanolide compounds remains the genus Calophyllum, with various species being investigated for the presence of these and other minor calanolides.[6][7]

Data Presentation

The following tables summarize the quantitative data on the anti-HIV-1 activity of various calanolides and their derivatives, providing a comparative context for the potency of 12-oxo analogs.

Table 1: Anti-HIV-1 Activity of Natural Calanolides

| Compound | EC50 (µM) | Source Organism | Reference |

| (+)-Calanolide A | 0.1 | Calophyllum lanigerum | [1] |

| (-)-Calanolide B | 0.4 | Calophyllum lanigerum | [1] |

Table 2: Anti-HIV-1 Activity of Synthetic 12-Oxocalanolide Analogs

| Compound | EC50 (µM) | Therapeutic Index (TI) | Reference |

| Racemic 11-demethyl-12-oxo calanolide A | 0.11 | 818 | [4][5] |

| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 0.00285 | >10,526 | [4][5] |

| 12-Oxocalanolide A (synthetic intermediate) | ~0.5 (estimated 5-fold less potent than Calanolide A) | Not Reported | [2][3] |

Experimental Protocols

Isolation of Calanolides from Calophyllum species

The general procedure for the isolation of calanolides from their natural source involves a multi-step extraction and chromatographic process.[6]

-

Extraction: Dried and ground plant material (leaves, twigs, or bark) is extracted with an organic solvent, typically a mixture of dichloromethane and methanol (1:1).

-

Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions using solvents of increasing polarity (e.g., hexane, carbon tetrachloride, chloroform, methanol). The anti-HIV activity is monitored in each fraction to guide the separation.

-

Chromatography: The active fractions are then subjected to multiple rounds of column chromatography. This may include:

-

Silica Gel Chromatography: Using a gradient of solvents such as hexane and ethyl acetate to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For further purification, often with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol and water to yield the pure calanolide compounds.

-

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of 12-Oxocalanolide Analogs

The synthesis of 12-oxocalanolide analogs typically starts from a suitable coumarin precursor. The following is a generalized scheme based on the synthesis of 11-demethyl-12-oxo calanolide A analogs.[8]

-

Synthesis of the Dipyranocoumarin Core: The tetracyclic core structure is assembled through a series of reactions, often involving a Pechmann condensation to form the coumarin ring, followed by the construction of the two pyran rings. Polyphosphoric acid (PPA) can be used as a catalyst and solvent for the cyclization steps.

-

Introduction of the 12-Oxo Functionality: The ketone at the C-12 position is often a result of the synthetic strategy, where a chromanone intermediate is formed.

-

Modification and Derivatization: Diverse functional groups can be introduced at various positions (e.g., C-10) on the calanolide scaffold to explore structure-activity relationships. This can involve reactions such as bromination, followed by nucleophilic substitution to introduce a variety of side chains.

-

Purification: The synthesized analogs are purified using column chromatography and/or recrystallization.

-

Characterization: The final products are characterized by NMR, MS, and elemental analysis to confirm their structure and purity.

Mechanism of Action and Experimental Workflows

HIV-1 Reverse Transcriptase Inhibition

Calanolides, including the 12-oxo derivatives, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Mechanism of action of this compound as an NNRTI.

General Experimental Workflow for Calanolide Evaluation

The process of discovering, isolating, and evaluating new calanolide compounds follows a systematic workflow, from the initial collection of plant material to the final determination of biological activity.

Caption: Experimental workflow for calanolide discovery and evaluation.

References

- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyranocoumarins isolated from Calophyllum lanigerum and Calophyllum teysmannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of (-)-12-Oxocalanolide B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the analytical techniques and methodologies employed in the structural elucidation of (-)-12-Oxocalanolide B, a naturally occurring pyranocoumarin with recognized anti-HIV activity. The determination of its complex tetracyclic structure relies on a combination of advanced spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Analysis

The foundational techniques for elucidating the structure of this compound involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate structure of this compound. A suite of 1D and 2D NMR experiments is utilized to establish the connectivity of atoms and the relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for (+)-12-Oxocalanolide A (as a proxy for this compound)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-n-propyl-CH₂ | 2.97 | t | 7.6 |

| 4-n-propyl-CH₂ | 1.67-1.76 | m | |

| 4-n-propyl-CH₃ | 1.07 | t | 7.2 |

| 5 | 6.12 | s | |

| 6-gem-CH₃ | 1.55 | s | |

| 8 | 6.86 | s | |

| 10-CH₃ | d | ||

| 11-CH₃ | d | ||

| 10 | m | ||

| 11 | m |

Table 2: ¹³C NMR Spectroscopic Data for (+)-12-Oxocalanolide A (as a proxy for this compound)

| Position | Chemical Shift (δ, ppm) |

| 2 | 160.9 |

| 3 | 110.4 |

| 4 | 151.7 |

| 4a | 108.9 |

| 4-n-propyl-CH₂ | 38.6 |

| 4-n-propyl-CH₂ | 23.1 |

| 4-n-propyl-CH₃ | 14.0 |

| 5 | 113.9 |

| 6 | 77.1 |

| 6-gem-(CH₃)₂ | 27.7 |

| 6a | 154.5 |

| 7 | 115.4 |

| 8 | 120.8 |

| 8a | 157.6 |

| 10 | |

| 11 | |

| 12 (C=O) | ~200-210 |

| 10-CH₃ | |

| 11-CH₃ |

Key 2D NMR Experiments:

-

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. For this compound, COSY would be crucial for tracing the connectivity within the propyl side chain and the dihydropyran ring.

-

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the well-resolved proton spectrum.

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds). This experiment is vital for connecting different spin systems and for assigning quaternary carbons, which lack directly attached protons. For instance, HMBC would show correlations from the methyl protons to the adjacent quaternary carbons in the pyran rings.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for (+)-12-Oxocalanolide A (as a proxy for this compound)

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HR-EIMS | [M]⁺ | 368.1624 | 368.1624 | C₂₂H₂₄O₅ |

Tandem Mass Spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.

Experimental Protocols

Detailed experimental protocols are critical for the successful and reproducible structure elucidation of complex natural products.

NMR Spectroscopy

General Procedure for 1D and 2D NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.

-

HSQC: Employ a gradient-selected HSQC experiment with parameters optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).

-

HMBC: Use a gradient-selected HMBC experiment with the long-range coupling delay optimized for ⁿJCH couplings of 4-10 Hz.

-

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. Calibrate the instrument using a known standard to ensure high mass accuracy.

Visualization of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the workflow for structure elucidation and the proposed mechanism of action for calanolide compounds.

The Biosynthesis of Calanolide Compounds in Calophyllum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calanolides are a series of tetracyclic dipyranocoumarins, primarily isolated from trees of the genus Calophyllum, that have garnered significant interest for their potent anti-HIV activity. This technical guide provides a comprehensive overview of the biosynthesis of these valuable secondary metabolites. It details the proposed biosynthetic pathway, from the initial precursor L-phenylalanine to the final calanolide structures, and discusses the key enzymes and regulatory mechanisms involved. Furthermore, this document compiles available quantitative data on calanolide production and presents detailed experimental protocols for the quantification of calanolides, analysis of gene expression, and enzyme activity assays. Visualizations of the biosynthetic pathway and relevant experimental workflows are provided to facilitate a deeper understanding of the complex processes underlying calanolide formation in Calophyllum.

The Calanolide Biosynthetic Pathway

The biosynthesis of calanolides is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the coumarin biosynthesis route to generate the central precursor, umbelliferone. From umbelliferone, the pathway branches into a series of modifications, including prenylation and cyclization, to form the characteristic dipyranocoumarin scaffold of calanolides.

The proposed biosynthetic pathway for calanolides A, B, and C is initiated with the amino acid L-phenylalanine.[1][2] This precursor is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2] The activated intermediate, p-coumaroyl-CoA, is then formed by the action of 4-coumarate-CoA ligase (4CL) .[2]

From p-coumaroyl-CoA, the pathway proceeds to the formation of umbelliferone (7-hydroxycoumarin), a key branch-point intermediate in coumarin biosynthesis.[2][3] The precise steps leading from p-coumaroyl-CoA to umbelliferone in Calophyllum are not fully elucidated but are thought to involve hydroxylation and lactonization.

Two main routes have been proposed for the conversion of umbelliferone to the key intermediate, dipetalolactone[1][2]:

-

Route 1: Involves the conversion of umbelliferone to osthenol, which then undergoes further reactions to form dipetalolactone.[1]

-

Route 2: Proceeds through the formation of 5,7-dihydroxycoumarin from umbelliferone, which is then converted to dipetalolactone.[1]

From dipetalolactone, the pathway continues to a 3-propyl-intermediate, which is a crucial precursor for the final calanolide structures.[1][2] A significant step in the formation of calanolides A, B, and C from this intermediate is a Wagner-Meerwein rearrangement .[1][2] The final steps in the biosynthesis are believed to be catalyzed by P450 monooxygenases , which introduce hydroxyl groups and perform other modifications to yield the various calanolide compounds.[1][2]

Proposed biosynthetic pathway of calanolides in Calophyllum.

Key Enzymes and Their Regulation

The biosynthesis of calanolides is controlled by a suite of enzymes, with the initial steps being part of the well-characterized phenylpropanoid pathway. The expression and activity of these enzymes are regulated by various internal and external factors.

2.1 Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the first committed step in the phenylpropanoid pathway, the deamination of L-phenylalanine to trans-cinnamic acid. The expression of PAL genes is known to be induced by various stimuli, including pathogen attack, UV radiation, and nutrient stress, highlighting its role as a key regulatory point.

2.2 Cinnamate 4-Hydroxylase (C4H)

C4H, a member of the cytochrome P450 family, is responsible for the hydroxylation of trans-cinnamic acid. Like PAL, C4H is a critical control point in the pathway, and its expression is often coordinately regulated with other phenylpropanoid genes.

2.3 4-Coumarate-CoA Ligase (4CL)

4CL activates p-coumaric acid by ligating it to coenzyme A. Different isoforms of 4CL may exist in plants, exhibiting distinct substrate specificities and thereby channeling intermediates into different branches of the phenylpropanoid pathway.

2.4 Downstream Enzymes

The enzymes involved in the later stages of calanolide biosynthesis, including the prenyltransferases, cyclases, and specific P450 monooxygenases, are less well-characterized. Transcriptome analysis of Calophyllum brasiliense has led to the identification of several candidate genes encoding P450s and other enzymes that may be involved in these downstream modifications.[3]

2.5 Regulation of the Pathway

The biosynthesis of coumarins, and by extension calanolides, is regulated at the transcriptional level by various families of transcription factors, including MYB, bHLH, and WRKY.[2] These transcription factors can be activated by signaling molecules such as jasmonates and salicylic acid, as well as by abiotic stressors. This complex regulatory network allows the plant to modulate the production of calanolides in response to its environment.

Quantitative Data on Calanolide Production

The production of calanolides can vary significantly between different Calophyllum species, tissues, and under different growth conditions. The following tables summarize some of the available quantitative data.

| Compound | Plant Material | Concentration (mg/kg dry weight) | Reference |

| Calanolide B | C. brasiliense callus (from seed explants) | 309.25 | [1] |

| Calanolide C | C. brasiliense callus (from seed explants) | 117.70 | [1] |

| Calanolide B | C. brasiliense callus (from leaf explants) | 8.70 | [1] |

| Calanolide C | C. brasiliense callus (from leaf explants) | 0.0 | [1] |

| Table 1: Calanolide concentrations in Calophyllum brasiliense callus cultures. |

| Condition | Compound | Fold Decrease in Concentration | Reference |

| K+ deficiency | Calanolide B | 15 | [4] |

| K+ deficiency | Calanolide C | 4.2 | [4] |

| Ca2+ deficiency | Calanolide B | 4.3 | [4] |

| Ca2+ deficiency | Calanolide C | 2.4 | [4] |

| Table 2: Effect of nutrient deficiency on calanolide concentrations in Calophyllum brasiliense seedlings. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of calanolide biosynthesis.

4.1 Quantification of Calanolides by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of coumarins in plant extracts.

4.1.1. Plant Material Extraction

-

Harvest fresh plant material (leaves, stems, etc.) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as methanol or a 1:1 mixture of dichloromethane and methanol, using sonication or overnight shaking at room temperature.[4]

-

Centrifuge the extract to pellet the solid debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%), is typically employed.

-

Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent (B) over 20-30 minutes is a good starting point. The exact gradient should be optimized for the specific calanolides of interest.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: Monitor the eluent at a wavelength where calanolides show maximum absorbance (e.g., around 280 nm and 330 nm).

-

Quantification: Create a calibration curve using authentic standards of the calanolide compounds of interest to quantify their concentrations in the plant extracts.

4.2 Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression of genes involved in the calanolide biosynthetic pathway.

4.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from frozen, powdered Calophyllum tissue using a commercial plant RNA extraction kit or a standard Trizol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

4.2.2. qPCR

-

Design and validate qPCR primers for the target genes (e.g., PAL, C4H, 4CL, and candidate P450s) and a suitable reference gene (e.g., actin or ubiquitin).

-

Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

4.3 Enzyme Activity Assays

The following are general protocols for assaying the activity of key enzymes in the upstream phenylpropanoid pathway.

4.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Enzyme Extraction: Homogenize frozen plant tissue in an ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Assay Mixture: The reaction mixture typically contains the enzyme extract, L-phenylalanine as the substrate, and the extraction buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Detection: Stop the reaction (e.g., by adding HCl) and measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm.

-

Calculation: Calculate the enzyme activity based on the rate of trans-cinnamic acid formation, using a standard curve.

4.3.2. Cinnamate 4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Activity Assays

These enzyme assays are more complex as they involve membrane-bound proteins (C4H) and require CoA as a co-substrate (4CL). Commercially available assay kits can be used, or protocols can be adapted from the literature. The general principle involves incubating the enzyme extract with the appropriate substrate (trans-cinnamic acid for C4H, p-coumaric acid for 4CL) and co-factors, and then measuring the formation of the product (p-coumaric acid for C4H, p-coumaroyl-CoA for 4CL) by HPLC or spectrophotometry.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of calanolide biosynthesis research.

Workflow for identifying candidate genes in calanolide biosynthesis.

Simplified regulatory network of calanolide biosynthesis.

Conclusion

The biosynthesis of calanolides in Calophyllum is a complex and highly regulated process that is of significant interest for the production of these medicinally important compounds. While the general outline of the biosynthetic pathway has been proposed, further research is needed to fully elucidate the specific enzymes involved in the downstream steps and the intricate regulatory networks that control their expression. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to unravel the remaining mysteries of calanolide biosynthesis and to develop strategies for the sustainable production of these potent anti-HIV agents.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (-)-12-Oxocalanolide B: A Technical Guide

Introduction

Data Presentation

The clear and concise presentation of spectroscopic data is crucial for its interpretation and dissemination. The following tables provide a standardized format for summarizing NMR and MS data for (-)-12-Oxocalanolide B.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Type |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | High-Resolution MS (HRMS) |

| ESI-MS | Positive | |||

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation : NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition :

-

A standard pulse sequence (e.g., zg30) is used.

-

Key parameters include: spectral width (~12-16 ppm), number of scans (e.g., 16-64), relaxation delay (1-5 s), and acquisition time (~2-4 s).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain singlets for all carbon atoms.

-

Key parameters include: spectral width (~200-240 ppm), a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 s.

-

-

2D NMR Experiments : To aid in structural elucidation, various 2D NMR experiments are often performed, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

The mass range is set to cover the expected molecular weight of the compound.

-

For HRMS, the instrument is calibrated to ensure high mass accuracy, which is crucial for determining the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

The Core Mechanism of (-)-12-Oxocalanolide B as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The calanolides, a class of dipyranocoumarins originally isolated from the tropical rainforest tree Calophyllum lanigerum, have demonstrated significant activity against the human immunodeficiency virus type 1 (HIV-1). These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that allosterically inhibit the viral reverse transcriptase (RT) enzyme, thereby preventing the conversion of the viral RNA genome into proviral DNA. This guide focuses on the mechanism of action of 12-oxocalanolide derivatives, with a specific emphasis on inferring the properties of (-)-12-Oxocalanolide B, a derivative of (-)-Calanolide B (costatolide). While direct experimental data for this compound is sparse in publicly available literature, its mechanism can be elucidated by examining structurally related compounds, particularly (+)-12-Oxocalanolide A and its parent compounds, (+)-Calanolide A and (-)-Calanolide B.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

As an NNRTI, this compound is presumed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of the inhibitor induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This restriction of movement ultimately prevents the enzyme from efficiently catalyzing the polymerization of viral DNA.

The oxidation of the C-12 hydroxyl group to a ketone in the calanolide structure has been shown to be a viable modification that retains anti-HIV activity. Synthetic intermediates with the 12-oxo-calanolide A structure have exhibited potent anti-HIV activity. This suggests that the C-12 position can tolerate this modification without abolishing the essential binding interactions within the NNRTI binding pocket.

Figure 1. Allosteric inhibition of HIV-1 RT by this compound.

Quantitative Data on Calanolide Derivatives

| Compound | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) | Target Cell Line | Notes |

| (+)-Calanolide A | 0.1 | 15.0 | 150 | CEM-SS | Parent compound for the "A" series. |

| (-)-Calanolide B (Costatolide) | 0.4 | 15.0 | 37.5 | CEM-SS | Parent compound for the "B" series; less potent than Calanolide A. |

| Racemic 11-demethyl-12-oxo calanolide A | 0.11 | >90 | 818 | MT-4 | A related 12-oxo derivative with comparable potency to (+)-Calanolide A and a better therapeutic index.[1] |

| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 0.00285 | >30 | >10,526 | MT-4 | A highly potent 12-oxo derivative, indicating that modifications at other positions can significantly enhance activity.[1] |

Experimental Protocols

The determination of the anti-HIV activity and mechanism of action of calanolide derivatives involves several key experimental protocols.

Cell-Based Anti-HIV Assay (XTT Assay)

This assay is used to determine the 50% effective concentration (EC50) of the compound, which is the concentration required to protect 50% of cells from the cytopathic effects of HIV-1 infection.

Methodology:

-

Cell Seeding: CEM-SS or other susceptible T-lymphoblastoid cells are seeded in a 96-well microtiter plate.

-

Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound.

-

Incubation: The plates are incubated for a period of 6 days to allow for viral replication and the induction of cytopathic effects.

-

XTT Staining: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-coupling agent, is added to each well.

-

Incubation and Reading: The plates are incubated for a further 4-6 hours. Metabolically active (viable) cells will reduce the XTT tetrazolium salt to a soluble formazan product. The absorbance of the formazan is measured spectrophotometrically at 450 nm.

-

Data Analysis: The EC50 is calculated by plotting the absorbance (cell viability) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2. Workflow for the XTT cell-based anti-HIV assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT, providing the 50% inhibitory concentration (IC50).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, such as [³H]dTTP), and a suitable buffer with MgCl₂.

-

Enzyme and Inhibitor Pre-incubation: Purified recombinant HIV-1 RT is pre-incubated with various concentrations of the test compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the pre-incubated enzyme and inhibitor.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized radiolabeled DNA is precipitated.

-

Filtration and Washing: The precipitated DNA is collected on a filter membrane, and unincorporated radiolabeled dNTPs are washed away.

-

Quantification: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the compound concentration.

Figure 3. Experimental workflow for the HIV-1 RT inhibition assay.

Conclusion

This compound, as a member of the 12-oxo-calanolide series, is a promising NNRTI. Its mechanism of action is centered on the allosteric inhibition of HIV-1 reverse transcriptase, a well-validated target for antiretroviral therapy. While direct quantitative data for this specific stereoisomer is limited, the available data for related compounds suggest that the 12-oxo modification is compatible with potent anti-HIV activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future studies.

References

Initial Biological Activity Screening of Calanolide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolides are a class of naturally occurring dipyranocoumarins, originally isolated from the tropical rainforest tree Calophyllum lanigerum.[1] These compounds, particularly (+)-Calanolide A, have garnered significant attention due to their potent and unique anti-HIV-1 activity.[1][2] Calanolides function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs.[2][3] What sets them apart is their ability to bind to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme, offering a potential advantage against drug-resistant viral strains.[3] This technical guide provides an in-depth overview of the initial biological activity screening of calanolide analogs, focusing on their anti-HIV-1 efficacy, cytotoxicity, and the experimental protocols used for their evaluation.

Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of Calanolide Analogs

The following tables summarize the quantitative data from various studies on the anti-HIV-1 activity (EC50), cytotoxicity (CC50), and HIV-1 reverse transcriptase inhibitory activity (IC50) of selected calanolide analogs. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window.

Table 1: Anti-HIV-1 Activity (EC50) and Cytotoxicity (CC50) of Natural Calanolide Analogs

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (+)-Calanolide A | CEM-SS, H9, MT-2, AA5, U937 | 0.08 - 0.5 | 10 - 20 | ~100 - 200 | [4] |

| (-)-Calanolide B (Costatolide) | CEM-SS, H9, MT-2, AA5, U937 | 0.06 - 1.4 | 10 - 20 | ~100 - 200 | [4] |

| (-)-Dihydrocostatolide | CEM-SS, H9, MT-2, AA5, U937 | 0.1 - 0.8 | 10 - 20 | ~100 - 200 | [4] |

| 12-acetoxycalanolide A | - | > 1 | - | - | [1] |

| 12-methoxycalanolide A | - | > 1 | - | - | [1] |

| Calanolide C | - | Inactive | - | - | [1] |

Table 2: HIV-1 Reverse Transcriptase (RT) Inhibition (IC50) of Calanolide Analogs

| Compound | Enzyme Source | IC50 (µM) | Reference |

| (+)-Calanolide A | Recombinant HIV-1 RT | Not specified, but potent | [1] |

| Costatolide | Recombinant HIV-1 RT | 0.003 - 0.01 | [4] |

| Dihydrocostatolide | Recombinant HIV-1 RT | 0.003 - 0.01 | [4] |

Table 3: Anti-HIV-1 Activity and Cytotoxicity of Synthetic Calanolide Analogs

| Compound | Modification | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (+/-)-12-oxocalanolide A | 12-keto derivative | - | Active against HIV-1 and SIV | - | - | [5] |

| 10,11-cis-12-keto analog | Ketone at C-12, cis-methyls | CEM-SS | ~5-fold less potent than Calanolide A | - | - | [6] |

| 10,11-trans-12-keto analog | Ketone at C-12, trans-methyls | CEM-SS | ~5-fold less potent than Calanolide A | - | - | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the screening of calanolide analogs are provided below.

Anti-HIV-1 Cytoprotection Assay (XTT Method)

This assay is used to determine the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Materials:

-

CEM-SS cells

-

HIV-1 viral stock

-

Calanolide analogs

-

Complete medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Phenazine methosulfate (PMS)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Seed CEM-SS cells into a 96-well microtiter plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of the calanolide analogs in complete medium.

-

Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells and virus only (virus control) and cells only (cell control).

-

Add 50 µL of HIV-1 viral stock to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 6 days.

-

On day 6, prepare the XTT/PMS solution. For each plate, mix 5 ml of XTT solution (1 mg/ml in pre-warmed medium) with 0.25 ml of PMS solution (1.53 mg/ml in PBS).

-

Add 50 µL of the XTT/PMS solution to each well.

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Read the absorbance of the plates at 450 nm using a spectrophotometer.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Method)

This assay measures the cytotoxicity of the calanolide analogs on host cells.

Materials:

-

Human T-lymphoblastoid cell line (e.g., MT-4 or CEM-SS)

-

Calanolide analogs

-

Complete medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Seed cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of the calanolide analogs in complete medium.

-

Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells only (untreated control).

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at 37°C.

-

Read the absorbance of the plates at 570 nm using a spectrophotometer.

-

Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.[7]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of calanolide analogs on the activity of the HIV-1 RT enzyme.

Materials:

-

Recombinant HIV-1 RT

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]dTTP (tritiated deoxythymidine triphosphate)

-

Calanolide analogs

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the calanolide analogs.

-

In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]dTTP.

-

Add the diluted calanolide analog or control (e.g., DMSO).

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA by incubating on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Syncytium Formation Inhibition Assay

This assay assesses the ability of compounds to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of giant, multinucleated cells called syncytia.

Materials:

-

HIV-1 infected cell line (e.g., H9/IIIB)

-

Uninfected CD4+ T-cell line (e.g., CEM-SS)

-

Calanolide analogs

-

Complete medium

-

96-well microtiter plates

-

Inverted microscope

Procedure:

-

Co-culture HIV-1 infected cells with uninfected CEM-SS cells at a ratio of 1:5 in a 96-well plate.

-

Add serial dilutions of the calanolide analogs to the co-culture.

-

Include a positive control (e.g., a known fusion inhibitor) and a negative control (no compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Observe the formation of syncytia under an inverted microscope. A syncytium is typically defined as a giant cell with at least four times the diameter of a single cell.

-

Count the number of syncytia in each well.

-

Calculate the percentage of syncytium inhibition for each compound concentration and determine the EC50 value.

Visualizations

Mechanism of Action of Calanolide Analogs

Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase enzyme. They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that disrupts its catalytic activity. Uniquely, calanolide A has been shown to bind to two distinct sites within the NNRTI binding pocket, which may contribute to its activity against certain drug-resistant strains.

References

- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

An In-depth Technical Guide to the Solubility and Stability Properties of (-)-12-Oxocalanolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability properties of the anti-HIV agent, (-)-12-Oxocalanolide B. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding and evaluating the physicochemical characteristics of this promising natural product. The following sections detail experimental protocols for determining solubility and stability, present data in a structured format, and include visualizations of key experimental workflows and potential degradation pathways.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Understanding the solubility of this compound in various solvents is a primary step in its preclinical evaluation.

Quantitative Solubility Data

A systematic study of the solubility of this compound would involve determining its concentration in a saturated solution across a range of pharmaceutically relevant solvents. The following table outlines the expected data to be generated from such studies.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | HPLC-UV | |

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | |

| 0.1 N Hydrochloric Acid (pH 1.2) | 37 | HPLC-UV | |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | HPLC-UV | |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Propylene Glycol | 25 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard and reliable technique.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products.[] Forced degradation studies are conducted under stress conditions to accelerate the degradation process and elucidate the degradation pathways.[2]

Forced Degradation Studies

The following table summarizes the recommended stress conditions for the forced degradation study of this compound.

| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |

| Hydrolysis | |||

| Acidic | 0.1 N HCl | Up to 7 days | Hydrolysis of ester or ether linkages |

| Neutral | Purified Water | Up to 7 days | Hydrolysis of ester or ether linkages |

| Basic | 0.1 N NaOH | Up to 7 days | Hydrolysis of ester or ether linkages |

| Oxidation | 3% Hydrogen Peroxide | Up to 7 days | Oxidation of susceptible functional groups |

| Thermal | 60°C | Up to 30 days | Thermally induced degradation |

| Photostability | ICH Q1B option 1 or 2 (UV and visible light) | As per ICH guidelines | Photolytic degradation |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare solutions of this compound in the appropriate stress media.

-

For thermal and photostability studies, expose the solid drug substance and solutions to the specified conditions.

-

At predetermined time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Characterize the structure of significant degradation products using LC-MS.

Potential Degradation Pathways

Based on the chemical structure of coumarins and related natural products, the following degradation pathways for this compound can be postulated.

Conclusion

This technical guide outlines the fundamental experimental procedures for characterizing the solubility and stability of this compound. The successful execution of these studies will provide critical data to support the advancement of this compound through the drug development pipeline. The methodologies described are based on standard pharmaceutical practices and are intended to serve as a robust framework for generating high-quality, reliable data for regulatory submissions and further formulation development.

References

An In-Depth Technical Guide to the Natural Source Isolation of (-)-12-Oxocalanolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of (-)-12-Oxocalanolide B from its natural source. The methodologies detailed herein are based on established protocols for the separation of closely related calanolide compounds, offering a robust framework for obtaining this valuable natural product.

Introduction

This compound is a member of the calanolide family of pyranocoumarins, a class of compounds that has garnered significant interest for its potent biological activities. The primary natural source of these compounds is the genus Calophyllum, with various species distributed throughout tropical regions. This guide focuses on the isolation of this compound from Calophyllum inophyllum seed oil, a known source of the related compound 12-Oxocalanolide A. The isolation of a specific stereoisomer such as this compound typically involves a multi-step process of extraction and chromatographic purification. While a definitive protocol for the exclusive isolation of the (-) enantiomer is not extensively documented, the following procedures, adapted from the successful isolation of 12-Oxocalanolide A, provide a blueprint for obtaining this compound, which may then be subjected to chiral separation.

Natural Source and Extraction

The primary source for the isolation of 12-oxocalanolides is the seed oil of Calophyllum inophyllum, commonly known as Tamanu oil[1]. The initial step involves the extraction of the crude oil to obtain a resinous fraction enriched with coumarins.

Experimental Protocol: Ethanolic Extraction of Calophyllum inophyllum Seed Oil

-

Initial Extraction: The crude seed oil (1800 g) is first treated with 70 mL of 96% (v/v) ethanol to precipitate a gummy, dark green solid, which is subsequently removed.

-

Liquid-Liquid Extraction: The filtrate is then subjected to a liquid-liquid extraction with ethanol (3 x 1 L).

-

Solvent Removal: The ethanol is removed from the combined extracts under vacuum to yield a brown resin (285 g), referred to as the ethanol-soluble extract (EtTO).

-

Fractionation: The EtTO (238 g) is dissolved in diethyl ether (2 L) and extracted with aqueous NaOH (10% v/v) until a pH of 10 is reached, separating the neutral and acidic fractions. The diethyl ether layer contains the neutral Tamanu resin (NTR) fraction, which is enriched in 12-oxocalanolides[1].

Chromatographic Purification

The neutral resin fraction (NTR) is subjected to a series of chromatographic steps to isolate the target compound. This typically involves low-pressure liquid chromatography (LPLC) for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.

Experimental Protocol: Chromatographic Isolation

-

Low-Pressure Liquid Chromatography (LPLC):

-

Sample Preparation: The NTR fraction (70 g) is dissolved in 50 mL of dichloromethane and mixed with 50 g of silica gel 60. The solvent is evaporated to yield an impregnated silica powder.

-

Column Packing: A glass column is packed with silica gel in n-hexane. The impregnated silica is then loaded onto the top of the column.

-

Elution: The column is eluted with a step-gradient of n-hexane and ethyl acetate (EtOAc) in the following ratios (v/v): 10:90, 15:85, 20:80, 30:70, 40:60, and 50:50. Each solvent mixture is run with a volume of 1 L.

-

Fraction Collection and Analysis: Effluent fractions are monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined. 12-Oxocalanolide A has been shown to elute in a specific sub-fraction (NTR VI) under these conditions[1].

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further Separation: The LPLC sub-fraction containing the 12-oxocalanolide is further purified by preparative HPLC.

-

Column and Mobile Phase: While the specific conditions for 12-Oxocalanolide B are not detailed in the literature, a typical approach for calanolide separation involves either normal-phase (e.g., silica column with n-hexane/EtOAc gradient) or reversed-phase (e.g., C18 column with acetonitrile/water gradient) HPLC[2].

-

Isolation: The peak corresponding to 12-Oxocalanolide B is collected. The stereochemical identity and purity of the isolated compound should be confirmed by analytical techniques such as chiral HPLC and spectroscopy.

-

Quantitative Data

The following table summarizes the reported yield for the isolation of 12-Oxocalanolide A, which serves as a benchmark for the expected yield of this compound from Calophyllum inophyllum oil.

| Compound | Starting Material | Amount of Starting Material (g) | Isolated Yield (mg) | Percentage Yield (%) | Reference |

| 12-Oxocalanolide A | Neutral Tamanu Resin (NTR) | 70 | 7.0 | 0.01 | [1] |

Note: The yield is calculated based on the amount of the neutral resin fraction used for chromatographic separation.

Visualization of the Isolation Workflow

The following diagrams illustrate the key steps in the isolation of this compound from its natural source.

Conclusion

The isolation of this compound from Calophyllum inophyllum seed oil is a feasible yet intricate process requiring a combination of classical extraction techniques and modern chromatographic methods. The protocols outlined in this guide, based on the successful isolation of the closely related 12-Oxocalanolide A, provide a solid foundation for researchers. It is important to note that the final step may require specialized chiral chromatography to resolve the enantiomers and obtain the desired this compound in high purity. Further optimization of the chromatographic conditions may be necessary to improve the yield and efficiency of the isolation process. The spectroscopic data for the isolated compound should be rigorously compared with literature values to confirm its identity and stereochemistry.

References

The Critical Influence of Stereochemistry on the Anti-HIV Activity of Calanolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolides, a class of dipyranocoumarins originally isolated from the tropical rainforest tree Calophyllum lanigerum, have emerged as a significant area of interest in the development of novel anti-HIV therapeutics. These natural products function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT) enzyme, an essential component for viral replication. A striking feature of calanolides is the profound impact of their stereochemistry on their biological activity. This technical guide provides an in-depth exploration of the stereochemical nuances of calanolides, their differential effects on anti-HIV-1 activity, detailed experimental methodologies for their evaluation, and a summary of their mechanism of action.

The Decisive Role of Stereochemistry in Calanolide Activity

The three-dimensional arrangement of atoms in calanolide molecules is a primary determinant of their efficacy against HIV-1. The most extensively studied of these compounds, calanolide A, exists as multiple stereoisomers, with the naturally occurring (+)-calanolide A being the most potent anti-HIV agent. In stark contrast, its enantiomer, (-)-calanolide A, is devoid of any significant antiviral activity. This dramatic difference underscores the highly specific nature of the interaction between the drug molecule and its target, the HIV-1 reverse transcriptase.

The core structure of calanolides contains several chiral centers, and the specific configuration at each of these centers is crucial for optimal binding to the NNRTI binding pocket of the HIV-1 RT. Research has consistently demonstrated that the stereochemistry of the chromanol ring within the calanolide structure is a key factor governing its anti-HIV-1 activity.

Quantitative Analysis of Calanolide Stereoisomer Activity

The anti-HIV-1 potency of various calanolide stereoisomers and related compounds has been quantified through in vitro cell-based assays and enzymatic inhibition assays. The following tables summarize the key activity parameters: the 50% effective concentration (EC50) required to inhibit viral replication by 50%, the 50% inhibitory concentration (IC50) needed to inhibit the reverse transcriptase enzyme by 50%, and the 50% cytotoxic concentration (CC50) that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as CC50/EC50, indicates a more favorable safety profile.

| Compound | EC50 (µM) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | References |

| (+)-Calanolide A | 0.1 | ~0.15 | >20 | >200 | [1][2] |

| (-)-Calanolide A | Inactive | Inactive | >20 | - | |

| (-)-Calanolide B (Costatolide) | 0.4 | - | >20 | >50 | [1] |

| Dihydrocostatolide | - | - | - | - |

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of calanolide compounds using the MT-4 human T-cell line and quantifying viral replication by measuring the p24 antigen concentration in the culture supernatant.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., strain IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

Calanolide compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

p24 antigen capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare serial dilutions of the calanolide compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

-

Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 50 µL of the diluted calanolide compounds to the respective wells. Finally, add 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). Include a virus control (cells + virus, no compound) and a cell control (cells only).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

p24 Antigen Quantification: After the incubation period, centrifuge the plate to pellet the cells. Collect the supernatant and quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in a parallel assay without virus infection, measuring cell viability using a method such as the MTT assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay measures the ability of calanolide compounds to inhibit the activity of recombinant HIV-1 RT using a poly(rA)-oligo(dT) template-primer.

Materials:

-

Recombinant HIV-1 RT

-

Poly(rA)-oligo(dT) template-primer

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 3 mM MgCl2, 1 mM DTT)

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Calanolide compounds dissolved in DMSO

-

96-well filter plates (e.g., glass fiber)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and a mixture of [³H]-dTTP and unlabeled dTTP.

-

Inhibitor Addition: Add the diluted calanolide compounds to the reaction wells. Include an enzyme control (no inhibitor) and a background control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the background control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized radiolabeled DNA onto the filter plate.

-

Washing: Wash the filter plate multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Asymmetric Synthesis of (+)-Calanolide A

The total synthesis of the optically pure (+)-calanolide A is a complex multi-step process. While several approaches have been developed for the synthesis of the racemic mixture, achieving the desired stereochemistry of the natural product requires either an asymmetric synthesis strategy or a chiral resolution of the racemate. A common strategy for the total synthesis of (±)-calanolide A involves a Pechmann reaction, Friedel-Crafts acylation, chromenylation, cyclization, and a Luche reduction.

A detailed, step-by-step protocol for the asymmetric synthesis is beyond the scope of this guide, but a general workflow is presented below.

Caption: Generalized workflow for the asymmetric synthesis of (+)-Calanolide A.

Chiral HPLC Resolution of (±)-Calanolide A

The separation of the enantiomers of racemic calanolide A can be achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.

-

Flow Rate: Optimized for the preparative column dimensions.

-

Detection: UV detection at a wavelength where calanolide A absorbs (e.g., 280 nm).

Procedure:

-

Sample Preparation: Dissolve the racemic (±)-calanolide A in the mobile phase.

-

Injection: Inject the sample onto the chiral column.

-

Elution and Fraction Collection: Elute the enantiomers with the optimized mobile phase. Collect the fractions corresponding to each enantiomeric peak.

-

Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric purity of the separated (+)- and (-)-calanolide A.

-

Solvent Removal: Remove the solvent from the collected fractions to obtain the pure enantiomers.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

(+)-Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 RT enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site.

Binding of (+)-calanolide A to this allosteric site induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity of the RT. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

One of the significant advantages of calanolides is their activity against certain NNRTI-resistant strains of HIV-1. Mutations in the NNRTI binding pocket, such as Y181C and K103N, can confer resistance to many clinically used NNRTIs. However, (+)-calanolide A has been shown to retain significant activity against some of these mutant viruses, suggesting a slightly different binding mode or a greater conformational flexibility that allows it to accommodate these changes.

Caption: Mechanism of action of (+)-Calanolide A as an NNRTI of HIV-1 RT.

Conclusion

The stereochemistry of calanolides is a paramount factor governing their anti-HIV activity. The pronounced difference in efficacy between stereoisomers, particularly the high potency of (+)-calanolide A and the inactivity of its enantiomer, highlights the exquisite stereospecificity of the drug-target interaction. This technical guide has provided a comprehensive overview of the structure-activity relationships of calanolides, quantitative data on their antiviral and cytotoxic effects, detailed experimental protocols for their evaluation, and an elucidation of their mechanism of action. This information serves as a valuable resource for researchers and drug development professionals working towards the design and development of novel and effective anti-HIV therapeutics based on the calanolide scaffold. The unique properties of calanolides, including their activity against certain drug-resistant HIV-1 strains, continue to make them a compelling lead for further investigation in the fight against AIDS.

References

In Silico Modeling of (-)-12-Oxocalanolide B Binding to HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of (-)-12-Oxocalanolide B, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its binding interaction with HIV-1 Reverse Transcriptase (RT). This document outlines the computational methodologies, presents key quantitative data, and visualizes the intricate molecular processes involved, offering a comprehensive resource for researchers in the field of anti-HIV drug discovery.

Introduction to this compound and HIV-1 Reverse Transcriptase

This compound, also known as costatolide, is a naturally derived coumarin compound that has demonstrated significant inhibitory activity against HIV-1. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and inhibiting viral replication. The unique structural features of calanolides, including this compound, have made them a subject of interest for the development of novel antiretroviral agents, particularly against drug-resistant strains of HIV-1.

HIV-1 RT is a crucial enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. The enzyme is a heterodimer composed of two subunits, p66 and p51. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role. The NNRTI binding pocket is located within the "palm" sub-domain of the p66 subunit and is characterized by the presence of several key hydrophobic and aromatic amino acid residues.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the anti-HIV-1 activity and binding characteristics of this compound and related compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Calanolide Analogs

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| This compound (Costatolide) | HIV-1 | Various | 0.06 - 1.4 | [1] |

| (±)-12-Oxocalanolide A | HIV-1 | 12 | [2] |

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase

| Compound | Inhibition Type | IC50 (µM) | Reference |

| This compound (Costatolide) | Mixed-type (affects both K_m and V_max) | Not explicitly stated | [1] |

| (±)-12-Oxocalanolide A | Not explicitly stated | 2.8 | [2] |

Table 3: Illustrative Binding Energies from Molecular Docking of Phytochemicals with HIV-1 RT (for comparative purposes)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (K_i) (µM) | Reference |

| Aleuritolic acid | -8.48 | 0.61 | [3] |

| Delavirdine (FDA-approved NNRTI) | -6.85 | Not specified | [3] |

Note: Specific binding energy values for this compound from published molecular docking or MM/PBSA/GBSA studies were not available in the searched literature. The data in Table 3 is provided to illustrate typical binding energy ranges for other phytochemicals targeting HIV-1 RT.

Experimental Protocols for In Silico Modeling

This section details the generalized methodologies for the key in silico experiments used to model the binding of this compound to HIV-1 Reverse Transcriptase.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the three-dimensional crystal structure of HIV-1 Reverse Transcriptase (e.g., from the Protein Data Bank, PDB). A common choice is the structure complexed with another NNRTI.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges for the protein and Gasteiger charges for the ligand).

-

Define the binding site, typically by creating a grid box centered on the known NNRTI binding pocket. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock.

-